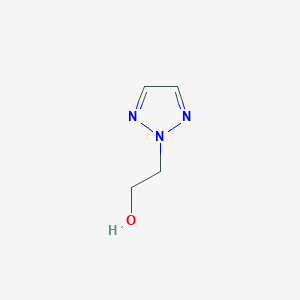

2H-1,2,3-Triazole-2-ethanol

Descripción

Significance of Triazole Heterocycles in Organic Chemistry and Pharmaceutical Sciences

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. chemijournal.comwikipedia.orgmdpi.com They exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). chemijournal.commdpi.com These structures are not merely chemical curiosities; they are foundational building blocks in both organic and medicinal chemistry. ijpsjournal.com Their unique structural and electronic properties, including aromaticity and the ability to form hydrogen bonds and coordinate with metal ions, make them highly valuable in the design of new molecules. ijprajournal.com

In organic synthesis, the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles, has revolutionized the field. chemijournal.com This method allows for the efficient and highly selective synthesis of a wide array of triazole derivatives. chemijournal.com The stability of the triazole ring to hydrolysis, oxidation, and reduction further enhances its appeal as a reliable molecular linker. mdpi.com

From a pharmaceutical perspective, triazole derivatives have demonstrated a remarkable breadth of biological activities. mdpi.comresearchgate.net They are integral components of numerous drugs with applications as antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory agents. chemijournal.comnih.govnih.gov Well-known antifungal medications like fluconazole (B54011) and itraconazole (B105839) are prime examples of the therapeutic success of triazole-based compounds. chemijournal.comijpsjournal.com The versatility of the triazole scaffold allows for the creation of diverse molecular architectures, leading to the discovery of novel therapeutic agents. ijpsjournal.comijprajournal.com

Overview of 2H-1,2,3-Triazole-2-ethanol within the 1,2,3-Triazole Family

Within the 1,2,3-triazole isomer group, further variation exists based on the substitution pattern on the nitrogen atoms. The parent 1,2,3-triazole can exist in two tautomeric forms: 1H- and 2H-1,2,3-triazole. guidechem.comacs.org this compound is a derivative of the 2H-tautomer, where an ethanol (B145695) group is attached to the nitrogen atom at the 2-position of the triazole ring.

This specific substitution pattern distinguishes it from the more commonly studied 1-substituted (1H) triazoles. The position of the substituent on the triazole ring can significantly influence the molecule's electronic properties, polarity, and, consequently, its biological activity. The presence of the hydroxyl group in the ethanol substituent is expected to increase the compound's polarity.

Scope and Objectives of Academic Investigations into this compound Research

Academic research on this compound and its derivatives is driven by the desire to understand how the specific 2-substitution pattern influences its chemical and biological properties. Investigations aim to elucidate its synthesis, reactivity, and potential applications. Key research objectives include:

Developing regioselective synthetic methods: A primary challenge in triazole chemistry is controlling the position of substitution. Research focuses on developing synthetic routes that specifically yield the 2-substituted isomer. researchgate.netorganic-chemistry.org

Characterizing its physicochemical properties: Detailed studies are necessary to understand its solubility, stability, and other physical characteristics, which are crucial for any potential application.

Exploring its biological activities: Given the broad bioactivity of the triazole family, a significant area of research involves screening this compound and its analogues for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties.

Utilizing it as a building block: Researchers are exploring its use as a precursor for the synthesis of more complex molecules, leveraging the unique properties conferred by the 2-substituted triazole motif.

The following table provides a summary of key research areas and findings related to 2H-1,2,3-triazole derivatives.

| Research Area | Key Findings and Methodologies |

| Synthesis | Regioselective synthesis of 2-substituted 1,2,3-triazoles can be achieved through methods like the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides. organic-chemistry.org Three-component coupling reactions and intermolecular cycloadditions are also explored. organic-chemistry.org A one-pot, three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles has been reported using a Cu-catalyzed cycloaddition. frontiersin.orgnih.gov |

| Biological Activity | Derivatives of 2H-1,2,3-triazole have shown potential as antimicrobial and anticancer agents. For example, certain derivatives have demonstrated cytotoxicity against cancer cell lines. |

| Chemical Properties | The 2H-1,2,3-triazole isomer differs from the 1H isomer in its electronic properties and polarity, which can impact its biological interactions. The presence of the ethanol group in this compound is expected to increase its polarity. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(triazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSPTGFCIPYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435549 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-27-2 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2h 1,2,3 Triazole 2 Ethanol and Its Derivatives

Regioselective Synthetic Pathways

The regioselective synthesis of 2H-1,2,3-triazoles, including the parent compound for the ethanol (B145695) derivative, is a key focus in heterocyclic chemistry. The challenge lies in controlling the substitution at the N2 position of the triazole ring, as the parent NH-1,2,3-triazole exists as a mixture of tautomers, potentially leading to mixtures of N1 and N2 isomers in many reactions. nih.gov Various strategies have been developed to achieve high regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability, high yields, and stereospecificity. beilstein-journals.orgacs.org While it is most famous for producing 1,4-disubstituted triazoles, variations of this reaction can be employed to access different isomers.

The most prominent example of CuAAC is the Sharpless-Meldal "click" reaction, which provides a highly efficient and regioselective route to 1,4-disubstituted 1H-1,2,3-triazoles. beilstein-journals.orgacs.org This reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) source. nih.govmdpi.com The catalyst plays a crucial role in dramatically accelerating the reaction and controlling the regiochemistry to exclusively yield the 1,4-isomer, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov The reaction is robust, proceeds under mild conditions, often in aqueous solvents, and tolerates a wide variety of functional groups, making it a powerful tool for synthesizing diverse molecular architectures. nih.govnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov Several MCRs have been developed for triazole synthesis. For instance, a one-pot, three-component reaction of terminal alkynes, sodium azide, and formaldehyde, catalyzed by copper, can produce 2-hydroxymethyl-2H-1,2,3-triazoles with yields ranging from 67% to 95%. frontiersin.org Another strategy involves the reaction of chalcones, sodium azide, and halogenated aromatics with a cuprous oxide catalyst to selectively prepare N2-substituted-1,2,3-triazoles in high yields. frontiersin.org These methods provide direct access to N2-substituted triazoles, which are precursors to compounds like 2H-1,2,3-triazole-2-ethanol.

Michael Addition Strategies for 2H-1,2,3-Triazole Core Formation

The Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones presents a powerful and highly regioselective method for synthesizing both 1H- and 2H-substituted triazoles. nih.govresearchgate.net The regioselectivity of the reaction is critically dependent on the reaction conditions. nih.gov

For 1H-isomers : Combining NH-1,2,3-triazole neat (without solvent) with an enone selectively generates the 1H-1,2,3-triazolyl-ketone. nih.gov

For 2H-isomers : The use of aprotic solvents, such as acetonitrile (B52724) (MeCN), in the presence of a catalytic amount of base (e.g., K₂CO₃) selectively yields the corresponding 2H-regioisomers. nih.govnih.gov

This dual protocol allows for direct and controlled access to either the N1 or N2-substituted triazolyl ketone regioisomers from the same set of starting materials. nih.gov The 2H-adducts are typically less polar and elute before the 1H-isomers during chromatographic purification. nih.gov A study by Katritzky et al. demonstrated this selectivity with various α,β-unsaturated ketones. nih.gov

| Enone Substrate | Conditions | Product Isomer | Yield |

|---|---|---|---|

| Chalcone (B49325) | K₂CO₃, MeCN, 70°C | 2H-isomer | 61% |

| (E)-4-phenylbut-3-en-2-one | K₂CO₃, MeCN, 55°C | 2H-isomer | 72% |

| Cyclohex-2-en-1-one | K₂CO₃, MeCN, 55°C | 2H-isomer | 73% |

Cyclization Reactions Involving Hydrazones and Related Precursors

The cyclization of hydrazone derivatives is a well-established, albeit sometimes limited, route for synthesizing 2-aryl-substituted 1,2,3-triazoles. researchgate.net One notable example is the Boulton–Katritzky rearrangement, a general method for preparing 1,2,3-triazoles bearing various substituents at the N2 position. beilstein-journals.orgnih.gov This reaction typically involves the rearrangement of hydrazones derived from heterocyclic systems under the action of acidic or basic reagents. beilstein-journals.orgnih.gov For example, the interaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with various aromatic and heterocyclic hydrazines leads to the formation of corresponding hydrazones, which then undergo Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. nih.gov Other synthetic strategies include the t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles, which provides 4,5-diaryl-2H-1,2,3-triazoles in very good yields. organic-chemistry.org

N-Alkylation and Sulfonamidation Routes to 2H-1,2,3-Triazoles

Direct N-alkylation of the parent NH-1,2,3-triazole with electrophilic agents is a straightforward approach but often suffers from a lack of regioselectivity, leading to a mixture of N1 and N2-alkylated isomers. researchgate.netnih.gov However, several methods have been developed to achieve high selectivity for the desired 2H-isomer.

One highly regioselective method involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides. organic-chemistry.org The presence of the bromine atom at the C4 position effectively directs the alkylation to the N2 position. The reaction, when carried out in DMF with K₂CO₃, selectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromine can then be removed via hydrogenation to yield 2,4-disubstituted triazoles or used in cross-coupling reactions to create more complex trisubstituted triazoles. organic-chemistry.org

Another approach utilizes gold catalysis for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers, providing a route to N2-alkyl-substituted products. nih.gov

| Triazole Substrate | Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-NH-1,2,3-triazole | Benzyl bromide | K₂CO₃, DMF, -10°C | 2-Benzyl-4-bromo-2H-1,2,3-triazole | 85% |

| 4-Bromo-NH-1,2,3-triazole | Ethyl iodide | K₂CO₃, DMF, -10°C | 2-Ethyl-4-bromo-2H-1,2,3-triazole | 81% |

| 4-Phenyl-NH-1,2,3-triazole | Ethyl vinyl ether | AuCl(PPh₃)/AgOTf, DCE, 60°C | 2-(1-ethoxyethyl)-4-phenyl-2H-1,2,3-triazole | 95% |

Regarding sulfonamidation, this transformation is more commonly applied in the derivatization of a pre-formed triazole ring rather than in the primary synthesis of the 2H-1,2,3-triazole core. Hybrid molecules containing both sulfonamide and 1,2,3-triazole moieties are often synthesized via a Cu(I)-catalyzed click reaction between a sulfonamide-containing azide or alkyne and a corresponding reaction partner. nih.govmdpi.com

Dimroth Rearrangement in 2H-1,2,3-Triazole Formation

The Dimroth rearrangement is a significant isomerization reaction within heterocyclic chemistry, particularly for 1,2,3-triazoles, where an exchange occurs between endocyclic and exocyclic nitrogen atoms. wikipedia.org Discovered by Otto Dimroth in 1909, this rearrangement provides a valuable pathway for synthesizing specific triazole isomers that might be difficult to obtain through other routes. wikipedia.orgalchetron.com The reaction is typically facilitated by heat or acid catalysis. rsc.org

The accepted mechanism for the Dimroth rearrangement involves a ring-opening and ring-closing (RORC) process. rsc.org For a 1,2,3-triazole, this process begins with the opening of the triazole ring to form a diazo intermediate. wikipedia.org This open-chain form allows for C-C bond rotation, which is followed by a 1,3-proton migration. Subsequent ring closure results in a rearranged triazole structure where the nitrogen atoms have switched positions. wikipedia.org This transformation is a powerful tool for creating structural diversity from a common precursor. rsc.orgrsc.org For example, the rearrangement can be used to convert a substituted 1H-1,2,3-triazole into its more stable 2H-isomer, driven by the thermodynamics of the system. The process is influenced by factors such as pH and the nature of the substituents on the heterocyclic ring. nih.gov

Classical and Advanced Synthetic Approaches

The synthesis of the 2H-1,2,3-triazole core is achieved through various methods, ranging from classical cycloadditions to modern metal-free catalytic systems.

Huisgen 1,3-Dipolar Cycloaddition and its Limitations in Regioselectivity and Yield

The Huisgen 1,3-dipolar cycloaddition is a foundational method for synthesizing five-membered heterocycles, including 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (such as an organic azide) with a dipolarophile (such as an alkyne). organic-chemistry.orgnih.gov While this thermal cycloaddition is a cornerstone of heterocyclic synthesis, it suffers from significant limitations, particularly regarding regioselectivity and reaction conditions. nih.gov

When using asymmetric alkynes, the thermal Huisgen cycloaddition typically produces a mixture of regioisomers, for example, 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, without a clear preference for one over the other. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net This lack of regiocontrol necessitates difficult separation processes and lowers the effective yield of the desired isomer. nih.gov Furthermore, the reaction often requires elevated temperatures to proceed at a reasonable rate, which can lead to low yields and is incompatible with sensitive functional groups. nih.gov These drawbacks led to the development of catalyzed versions of the reaction, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), which largely overcomes the regioselectivity issue but introduces a metal catalyst. organic-chemistry.orgnih.gov

Metal-Free and Organocatalytic Synthesis of 2H-1,2,3-Triazoles

To address the limitations of both thermal and metal-catalyzed methods, significant research has been directed toward metal-free and organocatalytic approaches for synthesizing 1,2,3-triazoles. These strategies avoid contamination of the final products with potentially toxic residual metals, which is a crucial consideration in medicinal chemistry and materials science. thieme-connect.comchemistryviews.org

Organocatalysis has emerged as a powerful alternative. For instance, amino acids like L-proline have been shown to catalyze the [3+2] cycloaddition of azides with enolizable ketones or aldehydes, proceeding through an enamine-mediated pathway. thieme-connect.com Other metal-free methods include:

The use of strong bases like potassium tert-butoxide (t-BuOK) to promote the intermolecular cycloaddition of tosylhydrazones with nitriles. organic-chemistry.org

Reactions mediated by cesium carbonate (Cs2CO3), which has proven effective in promoting the reaction between β-carbonyl phosphonates and azides. nih.gov

An organocascade process using primary amines, enolizable ketones, and an azide source to selectively prepare 1,5-disubstituted 1,2,3-triazoles. rsc.org

Catalyst-free N-arylation techniques that provide a straightforward route to N2-aryl-1,2,3-triazoles. organic-chemistry.org

These methods offer sustainable and environmentally benign processes for accessing a wide variety of functionalized 1,2,3-triazoles. thieme-connect.com

Industrial Production Strategies for 2H-1,2,3-Triazole Derivatives

The industrial-scale synthesis of 2H-1,2,3-triazole derivatives presents unique challenges, primarily related to safety, cost, and efficiency. A major concern is the use of potentially explosive and toxic azide sources, such as sodium azide (NaN₃). nih.gov Therefore, a key industrial strategy is to either replace hazardous reagents with safer alternatives or generate them in situ to avoid accumulation. Safer, more stable azide sources like trimethylsilyl (B98337) azide are often preferred over sodium azide for large-scale applications. nih.gov

Reaction Condition Optimization and Regioselectivity Control

Controlling the outcome of triazole synthesis, particularly the regioselectivity, is highly dependent on the careful optimization of reaction conditions. The choice of temperature, stoichiometry, and solvent can profoundly impact the yield and the isomeric distribution of the products.

Influence of Temperature, Stoichiometry, and Solvent Systems on Reaction Outcomes

The parameters of a chemical reaction are critical levers for controlling its outcome. In the synthesis of 2H-1,2,3-triazole derivatives, temperature, stoichiometry, and the solvent system play pivotal roles in determining both yield and regioselectivity.

Temperature: Reaction temperature can be a decisive factor in directing a reaction toward a specific product. In one reported synthesis, temperature was used to selectively produce either a bis(1,2,3-triazole) or a 5-alkynyl-1,2,3-triazole from the same set of starting materials. At 0°C, the reaction favored the formation of the bis(triazole) with a 91% yield, whereas at 60°C, the 5-alkynyl-1,2,3-triazole became the major product with a 68% yield. frontiersin.org In other cases, simply increasing the temperature to 60°C was sufficient to improve the yield for less reactive substrates. nih.gov

Stoichiometry and Reagents: The precise ratio of reactants and the choice of catalysts or bases can dramatically alter the course of a reaction. A systematic screening of bases for the reaction of β-ketophosphonates and azides revealed that cesium carbonate (Cs₂CO₃) was vastly superior to other bases like potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Similarly, the addition of an equal amount of acetic acid as a co-catalyst was found to be crucial in a copper-catalyzed three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles. nih.govfrontiersin.org

Solvent Systems: The solvent not only facilitates the interaction of reagents but can also actively influence reaction pathways and yields. The selection of an appropriate solvent can prevent unwanted side reactions; for example, using xylene as a solvent was shown to inhibit the homocoupling of tosylhydrazones in one synthesis. organic-chemistry.org The solubility of reagents is also a key factor. In a reaction utilizing Cs₂CO₃, switching the solvent from acetonitrile (MeCN) to dimethyl sulfoxide (B87167) (DMSO) significantly increased the product yield from 32% to 95%, primarily due to the higher solubility of the carbonate base in DMSO. nih.gov In other systems, solvent mixtures such as H₂O/DMF have been identified as optimal for achieving high yields. tandfonline.com

The table below summarizes the impact of varying reaction conditions on the synthesis of 1,2,3-triazole derivatives based on literature findings.

| Condition Varied | Parameter(s) | System | Outcome | Reference(s) |

| Temperature | 0°C vs. 60°C | Alkyne and Azide Coupling | Selectively forms bis(1,2,3-triazole) at 0°C (91% yield) or 5-alkynyl-1,2,3-triazole at 60°C (68% yield). | frontiersin.org |

| Base | Cs₂CO₃ vs. K₂CO₃, KOH, DBU | β-ketophosphonate + Azide | Cs₂CO₃ provided significantly higher conversion compared to other bases. | nih.gov |

| Solvent | DMSO vs. DMF vs. MeCN | β-ketophosphonate + Azide with Cs₂CO₃ | DMSO gave a 95% yield, while DMF gave 73% and MeCN gave a much lower yield, highlighting the role of solvent in reagent solubility. | nih.gov |

| Solvent | Xylene | Tosylhydrazone + Nitrile | Use of xylene as a solvent inhibited the undesired homocoupling of the tosylhydrazone starting material. | organic-chemistry.org |

Stereochemical Considerations in 2H-1,2,3-Triazole Synthesis

The synthesis of chiral this compound derivatives, where a stereocenter is present in the ethanol side chain, requires careful consideration of stereochemical control. While direct asymmetric synthesis methods for this compound are not extensively documented in the literature, several strategies can be envisaged based on established principles of stereoselective synthesis.

One potential approach involves the use of chiral starting materials. For instance, the alkylation of the 1,2,3-triazole ring with a chiral epoxide, such as (R)- or (S)-epichlorohydrin, followed by reduction, could yield enantiomerically enriched 2-(2H-1,2,3-triazol-2-yl)propan-1,3-diol derivatives. Subsequent chemical modifications could then lead to the desired chiral 2-ethanol derivatives.

Another strategy is the kinetic resolution of a racemic mixture of this compound. wikipedia.org This technique involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.gov For example, enzymatic acylation using a lipase (B570770) could selectively acylate one enantiomer of the alcohol, enabling the separation of the resulting ester from the unreacted alcohol. nih.gov

Furthermore, asymmetric catalytic methods, which have been successfully applied to the synthesis of other chiral triazole derivatives, could potentially be adapted. For example, the asymmetric alkylation of the triazole ring using a chiral phase-transfer catalyst or a metal complex with a chiral ligand could provide a route to enantiomerically enriched products. nih.govresearchgate.net The development of such methods remains an active area of research.

Post-Synthetic Functionalization and Derivatization

Post-synthetic functionalization and derivatization of the this compound scaffold are crucial for creating a diverse range of molecules with tailored properties. These modifications can be targeted at either the triazole ring or the ethanol side chain.

Derivatization of the ethanol side chain can be achieved through standard organic transformations. The primary alcohol group can undergo esterification with various carboxylic acids or their derivatives to form corresponding esters. masterorganicchemistry.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization, such as reductive amination or amide bond formation. A patent for the related compound, 1-aryl-2-(1,2,4-triazol-1-yl)ethanol, describes its oxidation to the corresponding ketone using Jones reagent. google.comgoogle.com

Functionalization of the triazole ring itself can be more challenging due to the potential for multiple reaction sites and the inherent stability of the aromatic ring. However, methods for the direct C-H functionalization of 1,2,3-triazoles have been developed. Palladium-catalyzed C-H arylation has been shown to be an effective method for introducing aryl groups at the C5 position of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.govscienceopen.com While not specifically demonstrated on this compound, this methodology offers a potential route for the direct arylation of the triazole ring in this scaffold.

A significant advancement in the post-synthetic functionalization of 2H-1,2,3-triazole derivatives has been the development of selective N2-arylation of triazole C-nucleosides. C-Nucleosides are a class of compounds with potential antiviral and anticancer activities. nih.gov In these molecules, a sugar moiety is attached to the triazole ring via a C-C bond.

Researchers have successfully developed a palladium-catalyzed N2-selective arylation of 1-β-D-ribofuranosyl-2H-1,2,3-triazole. nih.govresearchgate.net This transformation allows for the introduction of a wide range of aryl and heteroaryl groups specifically at the N2 position of the triazole ring, leading to a library of novel N2-aryl-1,2,3-triazole C-nucleosides. nih.govresearchgate.net

The optimized catalytic system for this reaction utilizes a palladium precursor, [PdCl(allyl)]2, in combination with a bulky biaryl phosphine (B1218219) ligand, AdBrettPhos. nih.govresearchgate.net This catalyst system has proven to be highly effective for the coupling of various aryl and heteroaryl halides with the triazole C-nucleoside template, affording the desired N2-arylated products in good to excellent yields. nih.govresearchgate.net The use of a bulky ligand like AdBrettPhos is crucial for achieving high N2-selectivity. nih.govnih.gov

The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the aryl halide coupling partner. This methodology represents a significant contribution to the field of nucleoside chemistry, enabling the synthesis of previously unexplored molecular scaffolds. nih.govresearchgate.net

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | N2-(4-Tolyl)-1-β-D-ribofuranosyl-2H-1,2,3-triazole | 85 |

| 4-Bromoanisole | N2-(4-Methoxyphenyl)-1-β-D-ribofuranosyl-2H-1,2,3-triazole | 90 |

| 4-Bromobenzonitrile | N2-(4-Cyanophenyl)-1-β-D-ribofuranosyl-2H-1,2,3-triazole | 75 |

| 3-Bromopyridine | N2-(3-Pyridyl)-1-β-D-ribofuranosyl-2H-1,2,3-triazole | 68 |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Regioisomer Discrimination and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2H-1,2,3-triazole-2-ethanol and is crucial for differentiating between the N1- and N2-substituted regioisomers.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts and multiplicity of signals provide direct evidence of the molecular structure. For this compound, the C2v symmetry of the 2H-substituted triazole ring renders the two ring protons (H-4 and H-5) chemically equivalent. This results in a characteristic singlet in the aromatic region of the spectrum. In contrast, the 1H-isomer (1H-1,2,3-triazole-1-ethanol) would display two distinct doublets for the non-equivalent H-4 and H-5 protons. The ethanol (B145695) side chain in the 2H-isomer gives rise to two triplets: one for the methylene (B1212753) group attached to the nitrogen (N-CH₂) and another for the methylene group attached to the hydroxyl group (CH₂-OH), with coupling between them.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides further confirmation of the symmetrical nature of the 2H-isomer. It shows a single signal for the two equivalent triazole ring carbons (C-4 and C-5). The 1H-isomer, lacking this symmetry, would exhibit two separate signals for these carbons. The two carbons of the ethanol side chain also appear as distinct signals.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for definitive assignment. An HMBC experiment is particularly decisive in confirming the N2 substitution. It reveals long-range (2-3 bond) correlations between the protons of the N-CH₂ group and the two equivalent carbons of the triazole ring (C-4 and C-5), unequivocally establishing the point of attachment of the ethanol side chain.

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Triazole H-4, H-5 | ~7.70 | Singlet |

| ¹H | N-CH₂ | ~4.50 | Triplet |

| ¹H | CH₂-OH | ~3.95 | Triplet |

| ¹³C | Triazole C-4, C-5 | ~135.0 | - |

| ¹³C | N-CH₂ | ~60.0 | - |

| ¹³C | CH₂-OH | ~55.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₄H₇N₃O). The experimentally measured mass is compared to the calculated exact mass, with a very small mass error providing strong evidence for the correct composition. The breakdown patterns observed in mass spectra are strongly influenced by the substituents. Common fragmentation pathways for triazoles can include the initial loss of a nitrogen molecule (N₂).

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Analysis Purpose |

|---|---|---|---|

| [M+H]⁺ | C₄H₈N₃O⁺ | 114.0662 | Confirmation of molecular formula |

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the ethanol side chain appear just below 3000 cm⁻¹. Vibrations associated with the triazole ring, such as C=N and N=N stretching, typically occur in the 1600-1400 cm⁻¹ region. The C-O stretching of the primary alcohol is also observable around 1050 cm⁻¹. Assignments of observed bands can be aided by computational spectra calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The 1,2,3-triazole ring is an aromatic system, and the spectrum would be expected to show absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λmax) is characteristic of the triazole chromophore.

Table 3: Key Spectroscopic Features from FT-IR and UV-Vis

| Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FT-IR | O-H Stretch (Alcohol) | 3400 - 3200 |

| FT-IR | C-H Stretch (Aromatic) | ~3100 |

| FT-IR | C-H Stretch (Aliphatic) | 2950 - 2850 |

| FT-IR | C=N / N=N Stretch (Ring) | 1600 - 1400 |

| FT-IR | C-O Stretch (Alcohol) | ~1050 |

Chromatographic Methods for Purity and Reaction Progress Analysis

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.

Column Chromatography : Following synthesis, column chromatography is the standard method for purifying the target compound from unreacted starting materials, catalysts, and byproducts, including the 1H-regioisomer. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase (eluent), the components of the mixture can be separated based on their differing polarities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution analytical technique used to accurately assess the purity of the final product. It can also be employed to monitor the progress of a reaction over time. By taking aliquots from the reaction mixture at different intervals and analyzing them by HPLC, one can track the consumption of reactants and the formation of the product. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. For polar compounds like triazoles, methods such as HILIC (Hydrophilic Interaction Liquid Chromatography) may be employed.

High-Precision Spectroscopic Techniques for Equilibrium Structure Determination

While routine for this specific derivative, advanced techniques like millimeter-wave spectroscopy provide unparalleled accuracy in determining the fundamental geometry of the core heterocyclic ring.

Millimeter-wave Spectroscopy : This gas-phase technique measures the pure rotational transitions of a molecule with extremely high precision. By analyzing the rotational spectra of multiple isotopologues (versions of the molecule with different isotopes, e.g., ¹³C, ¹⁵N), a semi-experimental equilibrium (reSE) structure can be determined. Studies on the parent 2H-1,2,3-triazole have used this method to determine its bond distances and angles with exceptional accuracy—bond distances to less than 0.0015 Å and bond angles to less than 0.2°. This technique provides the most precise possible picture of the triazole ring's geometry, which is the foundational framework of this compound.

Elemental Analysis (CHN) for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₄H₇N₃O), serving as a final check on the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₄H₇N₃O)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 42.47% |

| Hydrogen (H) | 6.24% |

| Nitrogen (N) | 37.14% |

| Oxygen (O) | 14.14% |

Note: Oxygen is typically determined by difference.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-1,2,3-Triazole-1-ethanol |

Investigation of Biological Activities and Pharmacological Potential of 2h 1,2,3 Triazole 2 Ethanol and Its Conjugates

Antimicrobial and Antifungal Efficacy Studies

Derivatives of 1,2,3-triazole have been extensively investigated for their potential to combat microbial and fungal infections, addressing the critical need for new therapeutic agents in the face of growing resistance. nih.govbiomedpharmajournal.org

The antibacterial potential of 1,2,3-triazole conjugates has been evaluated against a spectrum of clinically relevant Gram-positive and Gram-negative bacteria. Notably, these compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

One study reported a novel series of 1,2,3-triazole derivatives derived from azo dapsone (B1669823), with one compound exhibiting exceptional potency against the Gram-positive bacterium Staphylococcus aureus, recording a minimal inhibitory concentration (MIC) of 25 μg/mL. mdpi.com Another investigation into 1,2,3-triazole glycosides found that S. aureus was the most susceptible organism to all tested compounds. mdpi.com Hybrids combining 1,2,3-triazole and 1,2,4-triazole (B32235) moieties have also shown improved antibacterial activity. mdpi.com Furthermore, specific betulin (B1666924) derivatives incorporating a 1,2,3-triazole ring displayed antibacterial action against Klebsiella pneumoniae with an MIC of 0.95 µM. biomedpharmajournal.org Some conjugates, however, did not exhibit effects against Pseudomonas aeruginosa. biomedpharmajournal.org

Table 1: In Vitro Antibacterial Activity of 2H-1,2,3-Triazole-2-ethanol Conjugates

| Bacterial Pathogen | Compound/Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Azo dapsone derivative (H2) | 25 | mdpi.com |

| Klebsiella pneumoniae | Betulin derivative | 0.95 (µM) | biomedpharmajournal.org |

| Pseudomonas aeruginosa | Oxadiazole derivative (Vc) | 50 | biomedpharmajournal.org |

The 1,2,3-triazole core is a key feature in several clinically used antifungal drugs. nih.gov Research into novel derivatives continues to reveal a broad spectrum of activity, particularly against various Candida species. A study involving the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols found that a halogen-substituted derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, showed a promising antifungal profile with MIC values ranging from 64 to 256 μg·mL−1 against all tested Candida strains. researchgate.net

Further investigations have synthesized new azole derivatives containing a 1,2,3-triazole moiety that exhibit excellent activity against both standard and drug-resistant Candida albicans (SC5314 and SC5314-FR). mdpi.com Certain compounds from this series displayed better antifungal activity than the reference drug fluconazole (B54011), with one derivative, compound 4s, showing an MIC50 of 0.53 μg mL−1. mdpi.com

The primary mechanism of action for many azole antifungals is the inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Molecular docking studies have confirmed that 1,2,3-triazole derivatives can bind effectively to the CYP51 target, disrupting the fungal cell membrane's integrity and causing leakage of cellular contents. nih.govmdpi.com

Table 2: Antifungal Activity of this compound Conjugates against Candida albicans

| Compound/Derivative | MIC Value | Mechanism of Action | Reference |

|---|---|---|---|

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | 64-256 µg·mL⁻¹ | Not specified | researchgate.net |

| Compound 4s | 0.53 µg mL⁻¹ (MIC₅₀) | CYP51 Inhibition | mdpi.com |

| Bis-pyrazole derivative | 2 µg/mL (against C. glabrata) | CYP51 Inhibition | nih.gov |

Anticancer and Cytotoxicity Profiling

The development of 1,2,3-triazole hybrids represents a significant strategy in the search for novel anticancer agents, with numerous studies demonstrating potent antiproliferative activity across a wide array of human cancer cell lines. crpsonline.com

Conjugates of this compound have shown significant cytotoxic effects against various human cancer cell lines, including those of the breast, liver, prostate, lung, colon, and central nervous system.

For instance, new 1,2,3-triazole-amino acid conjugates demonstrated significant antiproliferative activity (>30%) at concentrations below 10 µM against breast (MCF7) and liver (HepG2) cancer cells. mdpi.comacs.org Similarly, triazole derivatives of guttiferone-A were highly selective and cytotoxic toward HepG2 cells. acs.org In studies on prostate cancer, a series of chalcone (B49325) hybrids containing a 2H-1,2,3-triazole core showed significant reduction in cell viability of the PC-3 cell line, with one compound displaying an IC50 of 15.64 µM. nih.govnih.gov

Derivatives have also proven effective against lung cancer cell line A549. Certain spirooxindole-derived 1,2,3-triazoles showed activity comparable to doxorubicin, with an IC50 of 1.87 μM. Against colon cancer (HCT-116), tetrahydrocurcumin-linked 1,2,3-triazoles exhibited potent activity, with one compound showing an IC50 value of 1.09 ± 0.17 μM. Furthermore, screening by the National Cancer Institute revealed that some 1,2,3-triazole derivatives displayed selective growth inhibition against renal cancer cell lines like UO-31.

Table 3: Cytotoxicity of this compound Conjugates against Various Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | Compound/Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast | Coumarin-triazole hybrid | 2.66 - 10.08 | |

| HepG2 | Liver | Ursodeoxycholic acid-DHA hybrid | 1 | |

| PC-3 | Prostate | 2H-1,2,3-Triazole-chalcone hybrid | 15.64 | nih.gov |

| A549 | Lung | Spirooxindole-derived triazole | 1.87 | |

| HeLa | Cervical | Erlotinib-1,2,3-triazole derivative | 1.35 ± 0.74 | |

| HCT-116 | Colon | Tetrahydrocurcumin-linked triazole | 1.09 ± 0.17 | |

| UO-31 | Renal | Quinoline-triazole hybrid | GP = 65.29% |

GP = Growth Percentage; lower values indicate higher activity.

A significant mechanism through which 1,2,3-triazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis. Several studies have identified 1,2,3-triazole-containing compounds as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site.

For example, a series of 1,2,3-triazole benzothiazole (B30560) derivatives were synthesized, with one compound, K18, effectively inhibiting tubulin polymerization with an IC50 of 0.446 μM. This inhibition led to G2/M phase arrest and apoptosis in esophageal cancer cells. Another study reported sulfanilamide-1,2,3-triazole hybrids as novel and effective tubulin polymerization inhibitors. These findings underscore that targeting tubulin dynamics is a key anti-proliferative strategy for this class of compounds.

Anti-inflammatory Properties and Immunomodulation

Beyond their antimicrobial and anticancer activities, 1,2,3-triazole derivatives have emerged as promising candidates for modulating inflammatory and immune responses. nih.gov These compounds can influence the production of inflammatory mediators and regulate immune cell function.

The anti-inflammatory effect of some 1,2,3-triazole derivatives is attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key to the synthesis of inflammatory mediators. mdpi.commdpi.com In one study, a 1,4-disubstituted 1H-1,2,3-triazole demonstrated high anti-inflammatory activity by significantly decreasing the level of pro-inflammatory cytokines IL-6 and TNF-α while increasing the level of anti-inflammatory cytokine IL-4. mdpi.com Other research has shown that these derivatives can reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated microglial cells. mdpi.com

In the context of immunomodulation, the bioisosteric replacement of an amide moiety with a 1,2,3-triazole ring in analogues of the immunostimulant α-GalCer was found to increase the IL-4 versus IFN-γ bias, suggesting a stronger Th2 cytokine response. Furthermore, derivatives of 3-O-acetyl-11-keto-β-boswellic acid containing a 1H-1,2,3-triazole moiety have been shown to significantly inhibit T-cell proliferation and activation without causing significant cytotoxicity. acs.org This indicates their potential therapeutic application in T-cell-mediated diseases. acs.org

Modulation of Pro-inflammatory Cytokine Production in Activated Macrophages

Derivatives of 1,2,3-triazole have demonstrated notable anti-inflammatory properties. These effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which plays a key role in the synthesis of inflammatory mediators. biomedpharmajournal.org The balance between pro-inflammatory and anti-inflammatory cytokines is crucial in the progression of an inflammatory response. biomedpharmajournal.org

In a study investigating the anti-inflammatory effects of newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives, one compound, in particular, showed significant activity. biomedpharmajournal.org This compound was found to increase the level of the anti-inflammatory cytokine IL-4 by 3.25 times, while simultaneously decreasing the levels of the pro-inflammatory cytokine IL-6 by 5.16 times and TNF-α by 3.48 times when compared to a control group. biomedpharmajournal.org This modulation of cytokine production highlights the potential of triazole derivatives to mitigate inflammatory responses.

Furthermore, research into 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety has shown that certain compounds can effectively reduce the production of nitric oxide (NO) and significantly decrease the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These findings suggest that introducing a 1,2,3-triazole group can confer potent anti-inflammatory activity. nih.gov

| Compound Class | Effect on Cytokine Levels | Reference |

| 1,4-disubstituted 1H-1,2,3-triazole derivatives | ▲ IL-4 (3.25x) ▼ IL-6 (5.16x) ▼ TNF-α (3.48x) | biomedpharmajournal.org |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | ▼ IL-1β, IL-6, and TNF-α transcription | nih.gov |

Antiviral and Antiparasitic Research

The structural framework of 1,2,3-triazoles has been extensively utilized in the design of compounds with a broad spectrum of biological activities, including those targeting viruses and parasites. nih.gov

Activity against Viral Targets (e.g., HIV Reverse Transcriptase)

Derivatives of 1,2,3-triazole have shown potential as inhibitors of various enzymes from the human immunodeficiency virus type 1 (HIV-1), such as reverse transcriptase, integrase, and protease. nih.gov This inhibitory action contributes to their potential anti-HIV-1 activity. nih.gov

For instance, a series of 1,4-disubstituted-1,2,3-triazolethymine derivatives were evaluated for their in vitro antiviral activity against the replication of HIV-1 and HIV-2. researchgate.net The results indicated that several of these derivatives possess potent activity against HIV-1 replication, with IC50 values of 11.42, ≥15.25, and 14.36 μM. researchgate.net

Another study focused on 1-benzyl-1H-1,2,3-triazoles attached to different carbohydrate templates and their inhibitory profile against HIV-1 reverse transcriptase. nih.gov The most active compounds in this series inhibited the catalytic activity of HIV-1 reverse transcriptase with lower cytotoxicity than AZT (azidothymidine), a commonly used antiretroviral medication. nih.gov

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania species)

The 1,2,3-triazole scaffold is a prominent feature in the development of drugs targeting Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The primary mechanism of action for many triazole-based compounds against T. cruzi involves the inhibition of the 14α-sterol-demethylase enzyme, which disrupts the parasite's membrane integrity. nih.gov

In a study evaluating 1,2,3-triazole analogues for their efficacy against T. cruzi, three derivatives demonstrated potent activity against the trypomastigote form of the parasite, with IC50 values of 0.21 µM, 1.23 µM, and 2.28 µM. nih.gov These values were significantly lower than that of the reference drug, benznidazole (B1666585) (22.79 µM). nih.gov Furthermore, these promising candidates were also active against the intracellular amastigote form of the parasite. nih.gov

Similarly, derivatives of 1,2,3-triazole have been investigated for their activity against Leishmania species. In one study, a series of 1,2,3-triazole-chalcone hybrids were synthesized and evaluated for their in vitro leishmanicidal activities against Leishmania mexicana promastigotes. mdpi.comresearchgate.net Nine of the synthesized compounds were found to be active against L. mexicana, with IC50 values ranging from 1.0 to 29.2 µM. mdpi.comresearchgate.net Another study on methoxylated cinnamides containing 1,2,3-triazole fragments identified a compound that demonstrated relevant antileishmanial activity against Leishmania braziliensis with low toxicity in murine cells. mdpi.com

| Parasite | Compound Class | Activity (IC50) | Reference |

| Trypanosoma cruzi (trypomastigotes) | 1,2,3-triazole analogues | 0.21 µM, 1.23 µM, 2.28 µM | nih.gov |

| Leishmania mexicana (promastigotes) | 1,2,3-triazole-chalcone hybrids | 1.0 - 29.2 µM | mdpi.comresearchgate.net |

| Leishmania braziliensis | Methoxylated cinnamides with 1,2,3-triazole | Relevant antileishmanial activity | mdpi.com |

Molecular Mechanisms of Action and Biomolecular Interactions

The biological activity of 1,2,3-triazole derivatives is intrinsically linked to their molecular structure and their ability to interact with biomolecular targets.

Enzyme Inhibition Studies and Ligand-Receptor Binding Affinity

The 1,2,3-triazole ring is a versatile scaffold capable of interacting with a variety of enzymes and receptors. nih.gov For example, 1,2,3-triazole derivatives have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. researchgate.net The nitrogen atoms within the triazole ring are believed to be crucial for the enzyme-inhibitor interaction. nih.gov

Molecular docking studies have provided insights into the binding affinity of these compounds. For instance, in a study of polar substituted Schiff bases and 1,2,3-triazole hybrids as anticancer agents, one compound exhibited a high binding affinity for the androgen receptor and human 3-alpha hydroxysteroid dehydrogenase type 3. nih.gov This suggests a strong inhibitory potential against these targets. nih.gov

Role of Hydrogen Bonding and Metal Ion Coordination in Biological Activity

The ability of the 1,2,3-triazole ring to participate in hydrogen bonding is a key factor in its interaction with biological targets. researchgate.net These interactions can improve solubility and enhance binding to biomolecules. researchgate.net The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the active sites of enzymes. nih.gov

Interaction with Cellular Pathways (e.g., Cell Proliferation, Apoptosis, Microbial Growth)

The 1,2,3-triazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. researchgate.net These activities stem from the ability of triazole-containing molecules to interact with various biological targets, thereby modulating key cellular pathways.

Antiproliferative and Pro-Apoptotic Effects:

Derivatives of the 1,2,3-triazole ring have demonstrated significant potential in oncology by affecting cell proliferation and inducing apoptosis (programmed cell death). nih.gov The mechanism of action often involves the inhibition of crucial signaling pathways necessary for tumor growth and survival. researchgate.net For instance, certain 1,2,3-triazole hybrids have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor cell proliferation and angiogenesis. nih.gov

Studies on novel 1,2,3-triazole conjugates have shown potent antiproliferative action against various human cancer cell lines. The effectiveness of these compounds is often measured by their GI50 (Growth Inhibition 50) values, with some derivatives exhibiting activity in the nanomolar range, comparable or superior to established drugs like Erlotinib. nih.govnih.gov

| Compound Class | Cancer Cell Line | GI50 (nM) | Reference Compound | GI50 (nM) |

|---|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Panc-1, MCF-7, HT-29, A-549 | 22 - 31 | Erlotinib | 33 |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids (7i-m) | Various | 28 - 104 | Erlotinib | 33 |

Beyond inhibiting proliferation, these compounds can actively induce apoptosis. nih.gov The apoptotic mechanism is often triggered through the activation of caspases, which are key proteases in the cell death cascade. nih.gov Research has shown that certain triazole derivatives can significantly increase the levels of initiator caspase-8 and executioner caspase-3. nih.govnih.gov Furthermore, they can modulate the balance of pro-apoptotic and anti-apoptotic proteins, for example, by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.govnih.gov

Antimicrobial Activity:

The 1,2,3-triazole nucleus is a prominent feature in many antimicrobial agents. researchgate.net Its derivatives have been synthesized and tested against a range of pathogenic microbes, demonstrating notable efficacy. researchgate.netnih.gov The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net Studies have reported novel 1,2,3-triazole derivatives with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species. researchgate.netnih.govmdpi.com

| Compound Class | Microorganism | MIC (μg/mL) | Reference Drug |

|---|---|---|---|

| Dapsone-derived 1,2,3-Triazole (H1) | Escherichia coli | 22 | N/A |

| Dapsone-derived 1,2,3-Triazole (H2) | Staphylococcus aureus | 25 | N/A |

| 1,2,3-Triazole Glycoside (5) | Staphylococcus aureus | 5000 | Ampicillin |

| 1,2,3-Triazole Glycoside (5) | Candida albicans | 10000 | Nystatin |

| 1,2,4-Triazole Derivative (14) | Enterobacter aerogenes | 100 | Ampicillin |

Pharmacokinetic Considerations in Biological Systems

The pharmacokinetic profile of a drug candidate is crucial for its therapeutic success. The 1,2,3-triazole ring imparts favorable properties in this regard, particularly concerning metabolic stability.

One of the most valued characteristics of the 1,2,3-triazole ring in medicinal chemistry is its exceptional stability. researchgate.net This stability is a key reason for its frequent use as a bioisostere for other functional groups, such as amide bonds, which are more susceptible to metabolic breakdown. nih.gov

Inherent Chemical Stability: The triazole ring is remarkably resistant to a wide range of chemical conditions, including hydrolysis, oxidation, and reduction. researchgate.net This aromatic heterocycle is also stable against enzymatic degradation, which is a significant advantage for drug candidates, as it can lead to a longer half-life and improved bioavailability in biological systems. researchgate.net The stability of the 1,2,3-triazole ring is attributed to its high degree of aromatic stabilization. nih.gov

Resistance to Oxidative Stress: Oxidative stress is implicated in the pathology of numerous diseases. Some triazole derivatives have been shown to possess antioxidant properties or to protect against oxidative damage. isres.org For instance, certain thiazolo[3,2-b]-1,2,4-triazole derivatives were investigated for their ability to prevent ethanol-induced oxidative stress in the liver and brain of mice. nih.gov Administration of these compounds was found to ameliorate peroxidative injury, as evidenced by the normalization of oxidative stress markers. nih.govresearchgate.net

| Compound Class | Effect on Oxidative Stress Markers (in response to ethanol) |

|---|---|

| Thiazolo[3,2-b]-1,2,4-triazoles | Ameliorated the increase in thiobarbituric acid reactive substances (TBARS) |

| Thiazolo[3,2-b]-1,2,4-triazoles | Ameliorated the decrease in total thiol (T-SH) and non-protein thiol (NP-SH) groups |

These findings suggest that the 2H-1,2,3-triazole scaffold not only serves as a platform for developing biologically active molecules but also provides a high degree of metabolic stability, a crucial attribute for the development of effective and durable therapeutic agents.

Theoretical and Computational Chemistry Approaches in 2h 1,2,3 Triazole 2 Ethanol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. It offers a good balance between accuracy and computational cost. For the parent 2H-1,2,3-triazole, DFT calculations have been employed to determine its optimized geometry. These calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict bond lengths and angles with high precision. For instance, studies on the 2H-1,2,3-triazole tautomer have provided highly accurate semi-experimental equilibrium structures. nih.gov

These theoretical calculations can be extended to 2H-1,2,3-triazole-2-ethanol to understand how the ethanol (B145695) substituent influences the geometry and electronic structure of the triazole ring. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis. ijarset.com

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgedu.krd For triazole derivatives, a small HOMO-LUMO gap is associated with high chemical reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. ijarset.comchemijournal.com These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. ijarset.comchemijournal.com

Fukui functions provide a more quantitative measure of local reactivity within a molecule, indicating the most likely sites for nucleophilic, electrophilic, and radical attack. edu.krd These descriptors, derived from conceptual DFT, are instrumental in understanding the chemical behavior of molecules. chemijournal.com

| Computational Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the propensity to donate electrons. Higher energy suggests a better electron donor. ijarset.com |

| LUMO Energy | Indicates the propensity to accept electrons. Lower energy suggests a better electron acceptor. ijarset.com |

| HOMO-LUMO Gap | A small gap is associated with higher chemical reactivity and lower kinetic stability. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. ijarset.comchemijournal.com |

| Fukui Functions | Quantitatively predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. edu.krd |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics and docking simulations are powerful computational techniques for studying the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique helps in identifying the binding mode and estimating the binding affinity. For various triazole derivatives, molecular docking has been successfully used to investigate their interactions with biological targets like acetylcholinesterase and CYP51. frontiersin.orgnih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. nih.govnih.gov By simulating the movements of atoms in the complex, MD can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.gov The binding free energy, which is a measure of the binding affinity, can be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). pensoft.net

ADMET Prediction and Pharmacoinformatics for Drug-Likeness Assessment

Before a compound can be considered a potential drug candidate, its pharmacokinetic properties must be evaluated. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety of a drug. In silico ADMET prediction has become an essential tool in drug discovery to filter out compounds with unfavorable pharmacokinetic profiles at an early stage. pensoft.netmdpi.com

For 1,2,3-triazole derivatives, various online tools and servers are used to predict their ADMET properties. pensoft.netmdpi.com These predictions can estimate parameters such as human intestinal absorption, blood-brain barrier penetration, and potential toxicity. mdpi.com Pharmacoinformatics approaches also assess the "drug-likeness" of a compound based on criteria like Lipinski's rule of five. researchgate.net

| ADMET Property | In Silico Prediction Focus |

| Absorption | Prediction of human intestinal absorption (%HIA) and oral bioavailability. |

| Distribution | Assessment of blood-brain barrier (BBB) penetration. |

| Metabolism | Identification of potential metabolic pathways and interactions with cytochrome P450 enzymes. |

| Excretion | Estimation of clearance and half-life. |

| Toxicity | Prediction of mutagenicity (AMES test) and carcinogenicity. |

Spectroscopic Parameter Prediction and Tautomeric Equilibrium Studies

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For the 2H-1,2,3-triazole core, coupled-cluster and DFT calculations have been used to predict vibrational frequencies and rotational constants. nih.govnsf.gov These theoretical predictions are often in excellent agreement with experimental data from infrared and millimeter-wave spectroscopy. nih.govnsf.gov

The tautomeric equilibrium between 1H- and 2H-1,2,3-triazole has been a subject of both experimental and computational studies. nih.govnih.gov In the gas phase, the 2H tautomer is estimated to be more stable than the 1H tautomer. nih.gov Computational studies can predict the relative energies of the tautomers and the energy barrier for their interconversion, providing valuable insights into their stability and reactivity. nih.govnih.gov These computational approaches can be applied to this compound to understand how the ethanol substituent might influence its spectroscopic properties and tautomeric preferences.

Broader Academic and Research Applications of 2h 1,2,3 Triazole 2 Ethanol

Role as a Synthetic Building Block in Complex Molecular Architectures

2H-1,2,3-Triazole-2-ethanol serves as a fundamental building block in the synthesis of more intricate molecules. The triazole ring itself is a stable aromatic system, resistant to hydrolysis and enzymatic degradation, making it a reliable scaffold in organic synthesis. The presence of the ethanol (B145695) group provides a reactive site for further chemical modifications, allowing for the construction of complex molecular architectures.

The synthesis of 2H-1,2,3-triazole derivatives is often achieved through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction facilitates the efficient and regioselective formation of the triazole ring under mild conditions, enabling the joining of small molecules to create more complex structures. researchgate.net For instance, the reaction of terminal alkynes with azides in ethanol can produce 1,4-disubstituted triazoles with high yields.

Furthermore, N-alkylation of NH-1,2,3-triazoles with alcohols under acidic conditions can yield N²-substituted derivatives. These synthetic strategies highlight the versatility of the triazole scaffold in generating a diverse range of compounds. The ability to introduce various functional groups onto the triazole core allows chemists to design and construct molecules with tailored properties for specific applications. mdpi.com

Applications in Coordination Chemistry and Metal Ligand Design

The nitrogen atoms within the 1,2,3-triazole ring of this compound possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property is extensively utilized in the field of coordination chemistry for the design of novel metal-ligand complexes. researchgate.net The resulting coordination frameworks and metal-organic frameworks (MOFs) have garnered significant interest due to their potential applications in areas such as catalysis, electronics, and materials science. researchgate.netresearchgate.net

The triazole ring can act as a bridge between metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net The specific coordination mode can be influenced by the substituents on the triazole ring and the nature of the metal ion. Research has shown that 1,2,3-triazoles can coordinate to metals through the N3 nitrogen atom, and in some cases, through the less electron-rich N2 atom. researchgate.net This versatility allows for the fine-tuning of the electronic and structural properties of the resulting metal complexes. tandfonline.com

The ability of triazole derivatives to form stable complexes with various transition metals has led to their use in the development of catalysts and materials with unique magnetic and fluorescent properties. researchgate.nettandfonline.com

Development of Advanced Materials and Agrochemicals

The unique structural and chemical properties of this compound and its derivatives make them valuable in the development of advanced materials and agrochemicals. mdpi.com The linear structure and conjugated system of 2H-1,2,3-triazoles are particularly advantageous for applications in materials science. researchgate.net

Advanced Materials: Derivatives of 2H-benzo[d]1,2,3-triazole have shown promise in various fields, including optoelectronics and biomedicine. mdpi.com Their ability to self-assemble and act as electron acceptors allows for the synthesis of donor-acceptor structures with interesting photophysical properties. mdpi.comresearchgate.net These materials have potential applications in organic field-effect transistors (OFETs), optical waveguides, and as components of polymers and organogels. mdpi.com The tunability of their properties through chemical modification is a key advantage in designing materials for specific functions. mdpi.com Furthermore, certain energetic derivatives of 5-nitro-2H-1,2,3-triazole have been investigated as high-performance energetic materials. rsc.org

Agrochemicals: The triazole core is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides containing this heterocyclic ring. mdpi.comnih.gov The stability and biological activity of triazole derivatives make them effective agents for controlling fungal pathogens in crops. nih.govrsc.org Researchers are actively designing and synthesizing novel 2-Aryl-1,2,3-triazole derivatives as potential fungicides, with some compounds showing superior activity compared to existing commercial products. acs.org The structural diversity achievable with the triazole scaffold allows for the development of more potent and selective pesticides. nih.gov

Integration into Drug Discovery Platforms and Medicinal Chemistry Scaffolds

The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment. researchgate.nettandfonline.comresearchgate.net These characteristics make this compound and its derivatives attractive for integration into drug discovery platforms. researchgate.net

The triazole nucleus is a core structural component in a wide array of drug categories, exhibiting a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net These include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.nettandfonline.com The stability of the triazole ring to hydrolysis and enzymatic degradation contributes to the improved pharmacokinetic profiles of drug candidates.

The copper-catalyzed "click chemistry" approach has significantly accelerated the discovery of new drug leads by enabling the rapid and efficient synthesis of diverse libraries of triazole-containing compounds. researchgate.net This allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of potential drug molecules. nih.gov For example, 1,2,3-triazoles have been successfully employed as bioisosteric replacements for amide bonds in drug candidates, leading to compounds with enhanced potency and specificity. nih.gov

| Drug Candidate/Derivative Class | Therapeutic Area | Key Research Finding |

| RN-18 Analogues | Anti-HIV | Replacement of an amide with a 1,2,3-triazole resulted in a significant increase in antiviral activity. nih.gov |

| Triazole-Carboximidamide Derivatives | Anticancer | Designed as dual inhibitors of EGFR/VEGFR-2, showing potential as anticancer agents. researchgate.net |

| Isoxazole-Triazole Hybrids | Anticancer | Hybrid molecules incorporating both isoxazole (B147169) and triazole rings have been synthesized as potential antiproliferative agents. researchgate.net |

| Thiazolo[4,5-d] researchgate.netmdpi.comtriazole (ThTz) | Medicinal Chemistry | A novel heteroaromatic system developed as a versatile building block for scaffold hopping in drug design. nih.gov |

Biomolecule Modification and Bioconjugation Strategies

The reactivity and stability of the triazole ring make it a valuable tool for biomolecule modification and bioconjugation. researchgate.net Bioconjugation involves the covalent linking of a biomolecule, such as a protein or peptide, to another molecule, like a fluorescent tag or a drug. mdpi.com

The "click" reaction (CuAAC) is a prominent method for bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.net This reaction allows for the selective labeling and modification of biomolecules under mild, aqueous conditions. While the provided search results primarily focus on the broader applications of triazoles, the principles of click chemistry using triazole formation are fundamental to many bioconjugation strategies. This allows for the attachment of triazole-containing molecules to biomolecules for various purposes, including diagnostics, imaging, and targeted drug delivery.

It is important to note that while 1,2,4-triazole-3,5-dione (PTAD) derivatives are highlighted for their chemoselectivity towards tyrosine residues in bioconjugation, this is a distinct isomer from the 1,2,3-triazole core of the subject compound. mdpi.com However, the overarching concept of utilizing heterocyclic chemistry for linking biological molecules remains a key area of research. researchgate.net

Future Directions and Emerging Trends in 2h 1,2,3 Triazole 2 Ethanol Research

Novel Synthetic Methodologies and Catalyst Development

Future synthetic research concerning 2H-1,2,3-Triazole-2-ethanol will likely focus on enhancing efficiency, regioselectivity, and substrate scope, moving beyond traditional methods. The Huisgen 1,3-dipolar cycloaddition remains a fundamental reaction for creating the 1,2,3-triazole core. However, innovation in catalysis is paving the way for more controlled and versatile syntheses.

Key areas of development include:

Advanced Catalytic Systems: Research is shifting towards the development of highly efficient and regioselective catalysts. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established for producing 1,4-disubstituted triazoles, and ruthenium catalysts are known to yield 1,5-disubstituted isomers, new catalysts are emerging. nih.gov These include novel copper(I) complexes, palladium catalysts for C-5 arylation, and zinc-based heterogeneous catalysts like ZnO nanoparticles, which offer an eco-friendly, copper-free alternative. rsc.orgorganic-chemistry.org

Regiodivergent Synthesis: Methodologies that allow for controlled, selective synthesis of different regioisomers from the same starting materials are a significant trend. For instance, process-controlled regiodivergent copper-catalyzed methods have been developed to produce different brominated triazoles by subtly changing reaction conditions. acs.org

Flow Chemistry: The use of flow reactors in the synthesis of 1,2,3-triazoles is gaining traction. This technology allows for better control over reaction parameters, improved safety when handling potentially unstable reagents like azides, and easier scalability, making it attractive for industrial applications.

Table 1: Emerging Catalysts in 1,2,3-Triazole Synthesis

| Catalyst Type | Example | Key Advantage(s) | Regioselectivity |

|---|---|---|---|

| Heterogeneous Zinc-Based | ZnO Nanoparticles | Copper-free, reusable, eco-friendly. rsc.org | 1,4-disubstituted rsc.org |

| Well-Defined Copper(I) | Copper(I) Isonitrile Complex | Heterogeneous, efficient in water, recyclable. organic-chemistry.org | 1,4-disubstituted organic-chemistry.org |

| Palladium-Based | Pd(0) Complexes | Enables direct C-5 arylation of the triazole ring. organic-chemistry.org | 5-substituted organic-chemistry.org |

| Ruthenium-Based | Ru(II) Complexes | Provides access to the less common isomer. nih.gov | 1,5-disubstituted nih.gov |

Advanced Investigations into Polypharmacology and Multi-Target Directed Ligands

The "one molecule, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. Consequently, the design of Multi-Target Directed Ligands (MTDLs) has become a major focus in medicinal chemistry. The 1,2,3-triazole scaffold, including derivatives of this compound, is exceptionally well-suited for this approach due to its utility as a stable linker to connect different pharmacophores. researchgate.netnih.gov

Future research in this area is expected to pursue:

Alzheimer's Disease: Building on existing research, new triazole-based MTDLs will be designed to simultaneously address multiple pathological factors in Alzheimer's disease. nih.gov For example, phenol-triazole hybrids have been developed that can chelate dysregulated metal ions (like copper), act as antioxidants, and modulate the aggregation of amyloid-β (Aβ) peptides. nih.govrsc.org Similarly, 1,2,3-triazole-chromenone derivatives have shown the ability to selectively inhibit butyrylcholinesterase (BuChE) and prevent Aβ aggregation. nih.gov

Oncology: In cancer therapy, the MTDL strategy can help overcome drug resistance. Triazole-containing hybrids can be designed to inhibit multiple signaling pathways or enzymes crucial for tumor growth and survival.

Infectious Diseases: For complex infections, triazole-based MTDLs could be engineered to target multiple enzymes in a pathogen or to act on both the pathogen and a host factor, leading to more potent antimicrobial effects.

Table 2: Examples of 1,2,3-Triazole-Based Multi-Target Directed Ligands